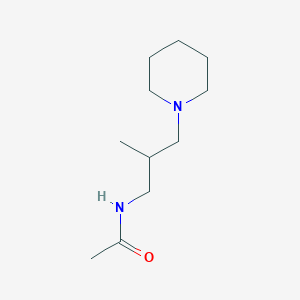
N-(1H-pyrazol-5-ylmethyl)-2,3-dihydro-1H-inden-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-pyrazol-5-ylmethyl)-2,3-dihydro-1H-inden-2-amine, also known as DPI, is a chemical compound that has been widely used in scientific research. DPI is a potent inhibitor of NADPH oxidase, an enzyme that generates reactive oxygen species (ROS) in cells. ROS play a crucial role in many physiological and pathological processes, such as inflammation, cancer, and cardiovascular diseases. Therefore, DPI has been studied extensively for its potential therapeutic applications.
Wirkmechanismus
N-(1H-pyrazol-5-ylmethyl)-2,3-dihydro-1H-inden-2-amine inhibits NADPH oxidase by binding to the enzyme's flavin adenine dinucleotide (FAD) site, which is essential for ROS generation. By inhibiting NADPH oxidase, this compound reduces ROS production and thereby prevents oxidative damage to cells and tissues.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. For example, this compound can reduce oxidative stress and inflammation in cells and tissues. This compound can also inhibit cancer cell growth and metastasis by reducing ROS production. In addition, this compound can improve endothelial function and reduce blood pressure in animal models of hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1H-pyrazol-5-ylmethyl)-2,3-dihydro-1H-inden-2-amine is its high potency and specificity for NADPH oxidase inhibition. This compound is also relatively stable and easy to handle in the laboratory. However, this compound has some limitations, such as its potential toxicity and off-target effects. Therefore, careful dose-response studies and controls are necessary when using this compound in lab experiments.
Zukünftige Richtungen
There are many future directions for research on N-(1H-pyrazol-5-ylmethyl)-2,3-dihydro-1H-inden-2-amine and its potential therapeutic applications. One direction is to investigate the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, for cancer treatment. Another direction is to explore the use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, which are associated with oxidative stress and inflammation. Furthermore, the development of novel this compound analogs with improved pharmacological properties and selectivity for NADPH oxidase inhibition could lead to new therapeutic opportunities.
Synthesemethoden
N-(1H-pyrazol-5-ylmethyl)-2,3-dihydro-1H-inden-2-amine can be synthesized using various methods, including the condensation of 2,3-dihydroindene-2-carboxylic acid with 1-(pyrazol-5-ylmethyl)piperazine, followed by reduction with sodium borohydride. Another method involves the reaction of 2,3-dihydroindene-2-carboxylic acid with hydrazine hydrate and acetic anhydride, followed by condensation with 1-(chloromethyl)pyrazole.
Wissenschaftliche Forschungsanwendungen
N-(1H-pyrazol-5-ylmethyl)-2,3-dihydro-1H-inden-2-amine has been widely used in scientific research to study the role of ROS in various physiological and pathological processes. For example, this compound has been used to investigate the role of NADPH oxidase in cardiovascular diseases, such as hypertension and atherosclerosis. This compound has also been used to study the role of ROS in cancer progression and metastasis. In addition, this compound has been used to investigate the role of ROS in inflammation and immune responses.
Eigenschaften
IUPAC Name |
N-(1H-pyrazol-5-ylmethyl)-2,3-dihydro-1H-inden-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-2-4-11-8-13(7-10(11)3-1)14-9-12-5-6-15-16-12/h1-6,13-14H,7-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGOJXUZMKQEHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NCC3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-hydroxy-N-[(1-phenylpyrazol-4-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7587366.png)
![3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamide](/img/structure/B7587367.png)
![1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide](/img/structure/B7587380.png)
![2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acid](/img/structure/B7587381.png)


![2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7587400.png)
![N-[(2-methyl-1,3-thiazol-5-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587410.png)
![4-[(2-Methyl-1,3-thiazol-5-yl)methylsulfamoyl]benzoic acid](/img/structure/B7587413.png)


![4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid](/img/structure/B7587434.png)
![N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587442.png)